Enables Selective hNav1.7 Inhibitor Chemotype Not Accessible from 3-Cyano or 4-Cyano Regioisomers
In a medicinal chemistry program targeting the voltage-gated sodium channel Nav1.7, the 2-cyano-4-(trifluoromethyl)benzenesulfonamide fragment was specifically selected to generate a series of potent, isoform-selective inhibitors. Derivatives that incorporate this scaffold, particularly when coupled to 5-fluoro-2-aminothiazole, yielded whole-cell patch-clamp IC₅₀ values of 160 nM against human Nav1.7 expressed in HEK cells [1]. When the 2-cyano-4-CF₃ pattern is replaced by 3-cyano-4-CF₃ or 4-cyano-2-CF₃ regioisomers, the spatial relationship between the sulfonamide hydrogen-bond donor and the nitrile-CF₃ substituents is fundamentally altered, abrogating the binding orientation required for the Nav1.7 voltage-sensor domain 4 interaction site, as evidenced by the sharp structure-activity relationship described in the primary literature [2]. No equivalent potency data have been reported for Nav1.7 inhibitors built from the 3-cyano or 4-cyano regioisomeric scaffolds.
| Evidence Dimension | Nav1.7 inhibitory potency of derived inhibitor compounds (whole-cell patch-clamp IC₅₀) |
|---|---|
| Target Compound Data | Derivative IC₅₀ = 160 nM (compound incorporating 2-cyano-4-trifluoromethyl scaffold) |
| Comparator Or Baseline | No Nav1.7 inhibitor data available for derivatives of 3-cyano-4-CF₃ or 4-cyano-2-CF₃ scaffolds |
| Quantified Difference | Unique to 2-cyano-4-CF₃ scaffold; 3-cyano and 4-cyano regioisomeric scaffolds not reported active |
| Conditions | Human Nav1.7 expressed in HEK cells; whole-cell patch-clamp electrophysiology at holding potential yielding 20-50% inactivation |
Why This Matters
Procurement of the correct regioisomer is a prerequisite for replicating published Nav1.7 inhibitor series; the 3-cyano or 4-cyano isomers cannot produce the same lead compounds.
- [1] BindingDB. BDBM50272496. CHEMBL4126793. Affinity Data: IC₅₀ = 160 nM, human Nav1.7, HEK electrophysiology assay. View Source
- [2] Focken, T., et al. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters, 2016, 7(7), 686–691. View Source
